molecular formula C21H32O2 B612054 Apoptone CAS No. 183387-50-0

Apoptone

Número de catálogo: B612054
Número CAS: 183387-50-0
Peso molecular: 316.5 g/mol
Clave InChI: CKAXZOYFIHQCBN-JRRMKBMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Apoptone Discovery and Development

The discovery and development of this compound are linked to the broader effort in pharmaceutical research to identify compounds that can modulate hormonal signaling pathways for therapeutic benefit. This compound emerged from a platform focused on small molecule compounds based on endogenous steroid hormones. biospace.com These compounds were designed with the aim of restoring the biological activity of cellular signaling pathways that may be disrupted by disease and aging. biospace.com Hollis-Eden Pharmaceuticals, Inc. was involved in the development of this compound, among other candidates from their synthetic steroid library. sec.govtradingview.com Early findings suggested this compound's activity as a cytotoxic agent for tumor cells, with a proposed mechanism involving the induction of genes associated with cell death pathways. biospace.com This was seen as distinct from traditional hormone therapies that primarily aimed to interrupt hormone synthesis or signaling through receptors like the androgen or estrogen receptor. biospace.com Regulatory clearance was sought to initiate clinical trials for this compound in prostate cancer patients. biospace.combiospace.com

Overview of this compound as a Research Compound

This compound (HE3235) is characterized as an orally bioavailable adrenal steroid analogue with potential antineoplastic properties. medkoo.comnih.gov Chemically, it is a synthetic androstane steroid and a 17α-substituted derivative of 3α-androstanediol. wikipedia.org Its molecular formula is C₂₁H₃₂O₂ and its PubChem CID is 42611099. nih.govmetabolomicsworkbench.orguni.lu Research has explored its activity in preclinical cancer models, demonstrating indications of activity in controlling the incidence, growth, and development of tumors. sec.govmedchemexpress.com As a research compound, this compound has been investigated for its potential to directly induce apoptosis in tumor cells. sec.gov Its mechanism of action has been a key area of study, with research suggesting it may bind to the androgen receptor (AR), down-regulate anti-apoptotic genes such as Bcl-2, and increase the expression of pro-apoptotic genes like caspases. medkoo.comdrugbank.comnih.gov Additionally, studies have indicated that this compound may potentiate the effects of chemotherapeutic agents by down-regulating ABCG2, a gene encoding a multi-drug resistance protein. medkoo.comdrugbank.comnih.gov

Evolution of Research Perspectives on this compound's Biological Significance

Initial research perspectives on this compound's biological significance centered on its potential as a novel steroid capable of stimulating apoptosis in hormone-dependent tumors, particularly prostate cancer. biospace.comsec.gov Early preclinical data supported its activity in animal models of castration-resistant prostate cancer (CRPC). sec.govbiospace.com The understanding of its mechanism evolved to include potential binding to the androgen receptor and modulation of genes involved in apoptosis. medkoo.comdrugbank.comnih.gov Furthermore, research explored its ability to inhibit androstenediol-dependent tumor growth and potentially overcome multi-drug resistance. medkoo.comnih.gov Clinical investigation progressed to Phase I/II trials in patients with CRPC, with early results providing data on its activity, including effects on PSA levels and time to progression in some subjects. biospace.comsec.gov These studies aimed to assess its activity in both chemotherapy-naïve and chemotherapy-treated patients. sec.gov While initial findings from these trials provided some positive data, the clinical development of this compound for prostate cancer was eventually discontinued. wikipedia.org The evolution of research perspectives reflects the transition from initial preclinical promise to evaluation in human trials and the subsequent discontinuation of its development for this indication.

Detailed Research Findings

Preclinical studies indicated that this compound could inhibit the growth of androgen-independent human tumors in animal models. biospace.com Specifically, it showed activity against LuCaP 35V tumors grown subcutaneously and C4-2B cells in the bone environment of castrated mice. biospace.com

Interim results from a Phase I/II clinical trial in men with castrate-resistant prostate cancer provided some data on this compound's effects. In this study, 47% of radiographically evaluable subjects had stable disease. biospace.com The median time to progression was 107 days. biospace.com Among biochemically evaluable subjects, 43% experienced a drop in PSA during treatment, with 33% showing a decline of 50% or greater. biospace.com Increases in PSA were observed in individuals with stable disease, which was hypothesized to be related to the mechanism of action involving the engagement of the androgen receptor transcription element independent of the androgen receptor, leading to increased tumor cell PSA expression followed by apoptosis and PSA release into circulation. biospace.com

Data Table

Based on the available data from the Phase I/II trial:

EndpointResult (Phase I/II CRPC Trial)Citation
Radiographically Evaluable Subjects with Stable Disease47% biospace.com
Median Time to Progression107 days biospace.com
Biochemically Evaluable Subjects with PSA Drop43% biospace.com
Biochemically Evaluable Subjects with ≥50% PSA Decline33% biospace.com

Propiedades

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXZOYFIHQCBN-JRRMKBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171418
Record name 17alpha-Ethynyl-3alpha-androstanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183387-50-0
Record name 17α-Ethynyl-5α-androstane-3α,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183387-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HE 3235
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoptone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17alpha-Ethynyl-3alpha-androstanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APOPTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Apoptone's Cellular Actions

Apoptosis Induction Pathways

Apoptosis is a highly regulated process of programmed cell death crucial for development, tissue homeostasis, and eliminating damaged or unwanted cells wikipedia.orgnih.gov. Dysregulation of apoptosis is implicated in various diseases, including cancer, where insufficient cell death contributes to tumor growth and progression wikipedia.orgnih.gov. Apoptone has been shown to stimulate cell death pathways and modulate the expression of genes involved in regulating apoptosis.

Stimulation of Cell Death Pathways

This compound is described as a second-generation antitumor agent that causes apoptosis nih.govdrugbank.comprobes-drugs.orgprobes-drugs.org. Preclinical studies have indicated that this compound stimulates cell death in hormone-dependent prostate tumors biospace.com. The mechanism is believed to involve the direct induction of apoptosis in tumor cells technologynetworks.com. Unlike traditional hormone blockade therapies that primarily interrupt growth signals, this compound appears to trigger the cell death program itself technologynetworks.com.

Modulation of Anti-Apoptotic Gene Expression (e.g., BCL2)

A key aspect of this compound's mechanism is its effect on anti-apoptotic proteins, which are responsible for preventing cell death. This compound inhibits the expression of the BCL2 gene, which codes for proteins that suppress apoptosis nih.govdrugbank.comprobes-drugs.orgprobes-drugs.org. By down-regulating anti-apoptotic genes like Bcl-2, this compound shifts the cellular balance towards programmed cell death medkoo.comnih.govtechnologynetworks.com. The Bcl-2 protein is known to regulate cell death by controlling mitochondrial membrane permeability and inhibiting caspase activity uniprot.org.

Table 1: Modulation of BCL2 Expression by this compound

GeneEffect of this compoundReference
BCL2Inhibition/Down-regulation medkoo.comnih.govtechnologynetworks.comdrugbank.comprobes-drugs.orgprobes-drugs.org

Upregulation of Pro-Apoptotic Gene Expression (e.g., Caspases)

In parallel with downregulating anti-apoptotic factors, this compound also stimulates the expression of proteins that induce apoptosis, such as caspases nih.govdrugbank.comprobes-drugs.orgprobes-drugs.org. Caspases are a family of proteases that play a central role in the execution phase of apoptosis, leading to the dismantling of cellular components wikipedia.orgnih.govnih.gov. This compound increases the expression of pro-apoptotic genes, including caspases, thereby promoting the cell death cascade medkoo.comnih.govtechnologynetworks.com. Both the intrinsic and extrinsic apoptotic pathways converge on the activation of initiator caspases (like caspase-8 and caspase-9), which then activate executioner caspases (like caspase-3, -6, and -7) to carry out cell death wikipedia.orgnih.govnih.govmdpi.com.

Table 2: Modulation of Caspase Expression by this compound

Gene/ProteinEffect of this compoundReference
CaspasesIncreased expression/Stimulation medkoo.comnih.govtechnologynetworks.comdrugbank.comprobes-drugs.orgprobes-drugs.org

Androgen Receptor Modulation

The androgen receptor (AR) is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer genecards.orgmdpi.com. Targeting the AR pathway is a common strategy in prostate cancer treatment nih.govmdpi.com. This compound has been shown to interact with and modulate the activity and expression of the AR.

Direct Interaction with Androgen Receptor (AR)

This compound, being a synthetic analog of a dihydrotestosterone metabolic pathway member, appears to bind the androgen receptor medkoo.comnih.govnih.govbiospace.com. This interaction is a key component of its proposed mechanism of action, particularly in prostate cancer cells where AR signaling is often dysregulated nih.govresearchgate.net. While the precise nature of the interaction (agonist or antagonist) might be complex and potentially context-dependent, the binding to AR is a reported activity medkoo.comnih.govnih.gov.

Table 3: Interaction of this compound with Androgen Receptor

Target ProteinInteraction with this compoundReference
Androgen Receptor (AR)Appears to bind medkoo.comnih.govnih.gov

Downregulation of Androgen Receptor Expression

Table 4: Effect of this compound on Androgen Receptor Expression

Target ProteinEffect of this compoundReference
Androgen Receptor (AR)Downregulation/Decreased expression wikipedia.orgnih.gov

Inhibition of Androgen Receptor Nuclear Localization

The Androgen Receptor (AR) is a key ligand-dependent transcription factor involved in prostate cancer growth. nih.govgenecards.org Upon binding to its ligand, the AR typically undergoes conformational changes, dissociates from chaperone proteins, and translocates into the cell nucleus, where it can regulate gene expression. nih.gov Studies have indicated that this compound appears to bind to the androgen receptor. nih.govmedkoo.comcancer.gov Furthermore, research in castration-resistant prostate cancer xenografts has demonstrated that this compound can decrease both the expression and the nuclear localization of the AR. nih.gov This suggests that a mechanism by which this compound exerts its effects may involve interfering with the normal cellular trafficking and function of the androgen receptor.

Interactions with Drug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. One mechanism contributing to MDR is the overexpression of efflux transporter proteins, such as ATP-binding cassette subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein 1 (BCRP1) or MDR2. nih.govmedkoo.comcancer.gov

Downregulation of ABCG2 (BCRP1) Protein

Research suggests that this compound may have the capacity to downregulate ABCG2, the gene responsible for encoding the BCRP1 multi-drug resistant protein. nih.govmedkoo.comcancer.gov This downregulation of a key efflux transporter could potentially impact the intracellular concentration of certain chemotherapeutic agents that are substrates for ABCG2.

Potential to Potentiate Chemotherapeutic Agents

By potentially downregulating ABCG2, this compound may contribute to overcoming drug resistance mediated by this transporter. nih.govmedkoo.comcancer.gov Preclinical investigations have explored the potential of this compound to enhance the effectiveness of chemotherapeutic agents. In a preclinical model of breast cancer, this compound appeared to exhibit a synergistic effect when administered in combination with concurrent taxane chemotherapy. otcmarkets.comotcmarkets.com This suggests a potential role for this compound in combination therapies to improve responses, particularly in cancers where ABCG2-mediated resistance is a factor.

Other Signaling Pathway Modulations

Investigations into the cellular actions of this compound have also explored its influence on various signaling pathways that play roles in cell survival, growth, and death.

ERK1 Signal Transduction Stimulation

Based on the available search information, specific research findings detailing the stimulation of ERK1 signal transduction directly by this compound were not identified. While Extracellular signal-regulated kinases (ERKs) are involved in various cellular processes, including the phosphorylation of proteins like BCL2, the direct modulation or stimulation of the ERK1 pathway by this compound was not explicitly described in the consulted sources. genecards.orgpitt.edu

Counter-Regulation of PI3K Pathway

3.4.3. Inhibition of Steroidogenesis Precursors

Mechanistic investigations into the cellular actions of this compound (HE3235) have suggested an impact on steroidogenesis, particularly concerning the production of steroidogenesis precursors. This compound, a synthetic analog of 3-beta androstanediol, was explored for its therapeutic potential, including in the context of prostate cancer. nih.govwikipedia.orgwikipedia.org While its complete mechanism of activity has not been fully elucidated, research indicates that HE3235 appears to inhibit the conversion of cholesterol to pregnenolone. nih.gov

The conversion of cholesterol to pregnenolone is a critical initial step in the complex pathway of steroid biosynthesis, catalyzed by the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orggenome.jpnih.gov This enzymatic reaction is considered the rate-limiting step in the synthesis of all subsequent steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.orggenome.jp

Inhibition of CYP11A1 by a compound like this compound would consequently impede the production of pregnenolone, a primary precursor for all downstream steroid hormones. wikipedia.orggenome.jp This disruption at an early stage of steroidogenesis would lead to decreased levels of various steroid hormone precursors. For instance, in the classical pathway of androgen synthesis, pregnenolone is a starting material that is subsequently converted to C19 steroids like dehydroepiandrosterone (DHEA) and androstenedione through the action of enzymes including CYP17A1. nih.govgenome.jp By inhibiting the initial conversion of cholesterol to pregnenolone, this compound is proposed to suppress the availability of this key precursor, thereby impacting the entire steroidogenic cascade without directly inhibiting enzymes further down the pathway, such as CYP17. nih.gov

Preclinical Efficacy Studies and Disease Models

Investigations in Prostate Cancer Models

Apoptone has been specifically investigated in preclinical models of prostate cancer, including those representing castrate-resistant disease and xenograft settings. ontosight.ainih.govcancer.govbiorxiv.orgnih.govfda.gov

Studies have shown this compound's activity in animal models of castrate-resistant prostate cancer (CRPC). In castrated mice implanted with androgen-independent human tumors, such as LuCaP 35V grown subcutaneously and C4-2B cells in the bone environment, this compound inhibited tumor growth. nih.gov In a commonly used preclinical model for androgen-independent prostate cancer, treatment with this compound reduced tumor incidence in a dose-dependent manner. ontosight.ai These findings suggest potential therapeutic utility for this compound in the context of castrate-resistant disease. cancer.gov

This compound has demonstrated the ability to suppress tumor growth in prostate cancer xenograft models. In castrated male mice bearing subcutaneous LuCaP35V CaP xenografts, treatment with HE3235 (this compound) significantly prolonged the tumor doubling time. cancer.gov It has also been shown to inhibit androstenediol-dependent LNCaP cell tumor growth in xenograft models in vivo. mdpi.comoup.compnas.org Furthermore, this compound inhibited the growth of subcutaneous CRPC and CRPC located in the bone environment in these models. cancer.gov Preclinical studies using rodent models of prostate cancer have generally shown good activity of this compound in controlling tumor growth. biorxiv.org

A summary of findings in prostate cancer xenograft models:

Model TypeCell Line/Tumor TypeKey FindingSource
Subcutaneous Xenograft (Castrated Mice)LuCaP35V human CaPSignificantly prolonged tumor doubling time. cancer.gov
Bone Environment Xenograft (Castrated Mice)C4-2B human prostate cancer cellsInhibited tumor growth. nih.gov
Xenograft ModelsAndrostenediol-dependent LNCaP cellsInhibited tumor growth in vivo. mdpi.comoup.compnas.org
Subcutaneous CRPC XenograftVarious (representing CRPC)Inhibited tumor growth. cancer.gov
Bone Environment CRPC XenograftVarious (representing CRPC)Inhibited tumor growth. cancer.gov

This compound has shown effects on androgen-independent tumor growth. It inhibited the growth of androgen-independent human tumors, such as LuCaP 35V, in preclinical models. nih.gov In a preclinical model specifically designed for androgen-independent prostate cancer, this compound treatment led to a dose-dependent reduction in tumor incidence. ontosight.ai This activity against tumors that are not dependent on androgens for growth highlights a potential mechanism of action independent of direct androgen deprivation. nih.gov

Investigations into the mechanism of action of this compound in prostate cancer models have included assessment of its effects on intratumoral androgen levels. In castrated male mice with LuCaP35V CaP xenografts, treatment with HE3235 (this compound) resulted in a significant reduction in intratumoral androgen levels. cancer.gov Specifically, levels of intratumoral testosterone were lowered by 89% and dihydrotestosterone (DHT) by 63% in both the presence and absence of androstenediol. cancer.gov This modulation of the intratumoral androgenic environment is considered a potential contributor to this compound's observed antitumor activity in CRPC models. cancer.govfda.gov

Data on intratumoral androgen modulation by this compound:

AndrogenReduction in Intratumoral Levels (vs. Control)ModelSource
Testosterone89%LuCaP35V xenografts in castrated mice cancer.gov
Dihydrotestosterone (DHT)63%LuCaP35V xenografts in castrated mice cancer.gov

Effects on Androgen-Independent Tumor Growth

Investigations in Breast Cancer Models

This compound's preclinical efficacy has also been evaluated in breast cancer models. ontosight.aiabmole.comnih.govmedkoo.comwikipedia.org

This compound has demonstrated activity in rodent models of breast cancer. pnas.orgontosight.aiabmole.compnas.orgunl.edunih.govmedkoo.comcancer.gov Preclinical studies in these models have shown good activity of this compound in controlling the incidence, growth, and development of new tumors. biorxiv.org A study published in the International Journal of Breast Cancer specifically described the activity of this compound (HE3235) against breast cancer in a preclinical rat model, utilizing the MNU-induced mammary cancer model known for its similarities to human breast cancer. medkoo.com These findings indicate a potential role for this compound in the treatment of breast malignancies.

Treatment of Established Tumors and Prevention of New Tumor Formation

In preclinical models, this compound (HE3235) has demonstrated activity in controlling the incidence, growth, and development of new tumors. Studies conducted in rodent models of prostate and breast cancer have shown indications of this activity. nih.gov Specifically, in preclinical models of MNU-induced breast cancer, this compound successfully treated established tumors. sec.gov Furthermore, these models indicated that this compound was effective in preventing the formation of new tumors. sec.gov In one study involving animals treated with this compound, not a single new tumor arose, in contrast to control animals where additional tumors developed. ijmcmed.org

Combination Therapeutic Approaches (Preclinical)

The potential for this compound to enhance the efficacy of existing chemotherapy regimens has been explored in preclinical settings. These studies aim to identify synergistic interactions that could lead to improved therapeutic outcomes.

Advanced Research Methodologies Applied to Apoptone Studies

In Vitro Cellular Systems for Apoptone Characterization

In vitro cellular systems play a crucial role in the initial characterization of this compound's effects on cancer cells. These systems allow for controlled experiments to investigate the compound's direct impact on cell viability, proliferation, and the induction of apoptosis. Studies using cell lines, such as the LNCaP prostate cancer cell line, have been instrumental in demonstrating this compound's potency against cancer cells. sec.govmedkoo.com In vitro experiments are essential for understanding drug action and disposition. Cellular assays can be used to interrogate specific signal transduction events in a chosen cell background. thermofisher.com

In Vivo Animal Models for Efficacy and Mechanistic Studies

In vivo animal models are indispensable for evaluating the efficacy of this compound in a complex biological system and for conducting mechanistic studies. These models provide insights into the compound's effects on tumor growth and development, as well as its pharmacokinetics and pharmacodynamics. Preclinical cancer models have shown indications of this compound's activity in controlling the incidence, growth, and development of new tumors. sec.gov Studies in animal models, such as those involving LNCaP cell tumor growth, have indicated that this compound inhibits androstenediol-dependent tumor growth. nih.govmedkoo.com In pre-clinical models of MNU-induced breast cancer, this compound successfully treated established tumors and prevented the formation of new tumors. sec.gov It appeared to be synergistic when combined with concurrent taxane chemotherapy in these models. sec.gov Animal models are commonly used in drug discovery and development to assess potential drug-drug interactions and understand underlying mechanisms. nih.gov They provide unique insight into complex biological systems that control concentrations at the site of action and pharmacologic response. Preclinical tests using animal models are necessary to study the pharmacokinetics and pharmacodynamics of new drugs and delivery strategies. researchgate.net

Molecular and Gene Expression Profiling Techniques

Molecular and gene expression profiling techniques are employed to understand the impact of this compound at the genetic and molecular levels. These methods can identify changes in gene expression patterns and protein levels associated with this compound treatment, providing insights into the pathways affected by the compound. This compound appears to down-regulate anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases. nih.govmedkoo.com This suggests that gene expression profiling could be used to confirm and quantify these changes. Molecular tumor profiling is a diagnostic technique that can be used to determine the tissue of origin in cancers and has shown clinical value in directing site-specific therapy. nih.gov While the search results don't explicitly detail gene expression profiling of this compound's effects beyond the mentioned gene targets, the general application of these techniques in cancer research and drug studies is well-established. nih.govscivisionpub.com

Biochemical and Cellular Assays for Pathway Analysis

Biochemical and cellular assays are utilized to dissect the specific signaling pathways influenced by this compound. These assays can measure enzyme activity, protein-protein interactions, and other cellular events to elucidate how this compound triggers apoptosis and exerts its antineoplastic effects. This compound's mechanism involves downregulating the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1). nih.gov Biochemical assays can include enzymatic assays for kinases, epigenetic enzymes, nucleotide exchange factors, and nuclear receptors, as well as assays for protein-protein interaction and RNA cleavage. novalix.com Cellular assays can be used for pathway analysis, including those enabled by technologies like BacMam, LanthaScreen, and CellSensor reporter gene assays. thermofisher.com These assays help in understanding the cellular response to external stimuli and stress, as well as the regulation of cell death. oup.comresearchgate.net

Synthetic and Bio-Conjugation Methodologies

Organic Synthesis from Precursors (e.g., Androsterone)

This compound is manufactured using several organic synthesis steps starting from androsterone. sec.gov Androsterone is an endogenous steroid. wikipedia.org This indicates that chemical synthesis from readily available steroid precursors is a key method for obtaining this compound for research and potential therapeutic use.

Potential for Steroid Conjugates in Research

This compound, also known by the identifiers HE3235 and 17α-ethynyl-3α-androstanediol, is a synthetic androstane steroid analogue that has been investigated for its potential antineoplastic activity wikipedia.orgmedkoo.com. Its structure is based on the androstane steroid backbone, featuring an ethynyl group at the 17α position and hydroxyl groups at the 3α and 17β positions wikipedia.orgwikipedia.org. This structural foundation, characteristic of steroids, provides sites for potential chemical modification and conjugation.

Research into steroid conjugates is a significant area within medicinal chemistry and pharmacology, aiming to improve therapeutic properties such as bioavailability, target specificity, and reduced adverse effects nih.govresearchgate.net. Steroid conjugates can involve various linkages to other molecules, including amino acids, peptides, carbohydrates, and other bioactive moieties nih.govresearchgate.netcas.cz. These conjugations can influence how the steroid interacts with biological systems, affecting its distribution, metabolism, and mechanism of action nih.govcas.cz.

Given this compound's steroid structure, the potential for forming steroid conjugates for research purposes exists. One area of investigation involves conjugating steroids to enhance their delivery or modulate their activity nih.govresearchgate.net. For instance, steroid-protein conjugates, such as antibody-drug conjugates (ADCs) incorporating a steroid as the drug component, are being explored to target specific cells or tissues google.com. The modular synthesis of such conjugates allows for control over their physicochemical features nih.gov.

Furthermore, the presence of the ethynyl group in this compound's structure suggests the potential for employing click chemistry methodologies in conjugation strategies medchemexpress.com. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAc), is a widely used technique for creating stable conjugates between molecules containing alkyne and azide functional groups medchemexpress.com. This methodology could be applied to link this compound to various research probes, biomolecules, or drug carriers containing azide groups, facilitating studies on its cellular uptake, distribution, or interaction with specific biological targets.

While specific detailed research findings on this compound steroid conjugates were not extensively highlighted in the search results, the broader field of steroid conjugate research provides a framework for potential studies. Research methodologies in this area often involve synthetic chemistry for conjugate preparation, followed by various biological assays to evaluate their properties. These assays can include studies on binding affinity to target receptors, cellular uptake, metabolic stability, and functional effects in relevant cell lines or in vivo models nih.govnih.gov. Techniques such as mass spectrometry are routinely used for the characterization of steroid derivatives and conjugates, including the elucidation of fragmentation patterns and metabolic pathways mdpi.com.

The potential for steroid conjugates of this compound in research lies in leveraging its steroid scaffold and functional groups for targeted delivery, altered pharmacokinetic profiles, or the creation of novel research tools. Future studies could explore the synthesis and evaluation of this compound conjugates with various molecules to investigate its mechanism of action or enhance its potential applications.

Q & A

Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability in steroid analogs?

  • Methodological Answer : Standardize drug characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity (>95%). Include batch numbers in metadata and validate key findings across multiple lots. Reference standards (e.g., NIST-certified androstenedione) should be used for assay calibration .

Q. What validation protocols confirm this compound’s target specificity beyond 3β-HSD inhibition?

  • Methodological Answer : CRISPR-Cas9 knockout of 3β-HSD in LNCaP cells tests this compound’s dependency on this enzyme. Off-target profiling via kinome-wide screening (e.g., KINOMEscan) and thermal proteome profiling (TPP) identifies secondary targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.